molecular formula C16H12BrNO2 B13443736 methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate

methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate

Katalognummer: B13443736
Molekulargewicht: 330.17 g/mol
InChI-Schlüssel: SKKXCRNUBTZKPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by a bromine atom at the 3-position, a phenyl group at the 1-position, and a methyl ester group at the 2-carboxylate position of the indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate typically involves the bromination of a precursor indole compound. One common method is the reaction of 1-phenyl-1H-indole-2-carboxylate with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require careful control of temperature and reaction time to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of catalysts can further improve the yield and reduce the production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.

    Oxidation Products: Oxidized forms of the indole ring or the phenyl group.

    Reduction Products: De-brominated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the phenyl group contribute to its binding affinity to various enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 6-bromo-1H-indole-2-carboxylate
  • 3-Methyl-1H-indole
  • 1-Phenyl-1H-indole-2-carboxylate

Uniqueness

Methyl 3-bromo-1-phenyl-1H-indole-2-carboxylate is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H12BrNO2

Molekulargewicht

330.17 g/mol

IUPAC-Name

methyl 3-bromo-1-phenylindole-2-carboxylate

InChI

InChI=1S/C16H12BrNO2/c1-20-16(19)15-14(17)12-9-5-6-10-13(12)18(15)11-7-3-2-4-8-11/h2-10H,1H3

InChI-Schlüssel

SKKXCRNUBTZKPM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.